4-Sec-butyl-thiosemicarbazide

Description

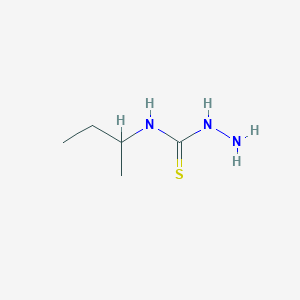

Structure

3D Structure

Properties

CAS No. |

4312-11-2 |

|---|---|

Molecular Formula |

C5H13N3S |

Molecular Weight |

147.24 g/mol |

IUPAC Name |

1-amino-3-butan-2-ylthiourea |

InChI |

InChI=1S/C5H13N3S/c1-3-4(2)7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9) |

InChI Key |

HCFLLXGBAPBKSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=S)NN |

Origin of Product |

United States |

Coordination Chemistry of 4 Sec Butyl Thiosemicarbazide and Thiosemicarbazide Ligands

Ligand Properties and Chelation Modes of Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazides are polyfunctional compounds that can be readily modified, for instance, by condensation with aldehydes or ketones to form thiosemicarbazones. researchgate.netnih.gov These ligands are notable for their ability to coordinate with metal ions in various ways, influenced by their inherent electronic and structural characteristics.

Thiosemicarbazide derivatives are classified as versatile N,S-donor ligands. mdpi.com The presence of both nitrogen (a relatively hard donor) and sulfur (a soft donor) atoms allows them to bind effectively with a wide range of transition metal ions, which themselves vary in hardness and softness. researchgate.net This mixed-donor character is central to their coordination chemistry.

The primary donor sites are the sulfur atom of the thiocarbonyl group (C=S) and the hydrazinic nitrogen atom. researchgate.net Chelation involving these two atoms results in the formation of a highly stable five-membered ring, a common motif in the coordination chemistry of these ligands. nih.govnih.gov Depending on the substituents and the rest of the ligand backbone, other nitrogen or oxygen atoms can also participate in coordination, leading to bidentate, tridentate, or even tetradentate binding modes. nih.govmdpi.comresearchgate.net This adaptability allows for the synthesis of complexes with diverse geometries and stereochemistries. researchgate.net

The ligand field created by thiosemicarbazide derivatives influences the electronic properties and geometry of the resulting metal complexes. The coordination of the N,S donor set affects the splitting of the d-orbitals of the central metal ion. The specific geometry adopted by the complex—such as square planar, tetrahedral, or octahedral—is a direct consequence of the interplay between the ligand field, the electronic configuration of the metal ion, and steric factors. researchgate.netresearchgate.net

A critical feature of thiosemicarbazide and its derivatives is their existence in a tautomeric equilibrium between the thione (amide) and thiol (imidol) forms. researchgate.netmdpi.comresearchgate.net In solution, the ligand can exist as either of these isomers, and the position of the equilibrium can be influenced by the solvent and pH.

Thione Form: Contains a C=S double bond and an N-H group. In this neutral form, the ligand typically coordinates to the metal center as a bidentate N,S chelate. nih.gov

Thiol Form: Contains a C-S single bond and an S-H group, formed by the migration of a proton from the adjacent nitrogen to the sulfur atom. This form can easily undergo deprotonation of the acidic thiol proton to become an anionic ligand. researchgate.netnih.gov

This tautomerism has a profound impact on metal binding. The ligand can coordinate as a neutral molecule (thione form) or, more commonly, as a deprotonated, anionic ligand (thiolate form). nih.govnih.gov Deprotonation often occurs upon complexation, particularly in the presence of a base or with certain metal ions, leading to the formation of stable, neutral metal complexes where the negative charge of the ligand balances the positive charge of the metal ion. The ability to switch between these forms is a key reason for the versatility of thiosemicarbazide ligands in forming a wide variety of metal complexes. uam.es

Table 1: Tautomeric Forms of Thiosemicarbazide Derivatives and Their Coordination Behavior

| Tautomeric Form | Structural Feature | Coordination Behavior |

|---|---|---|

| Thione | C=S double bond | Acts as a neutral, bidentate (N,S) ligand. |

| Thiol | C-SH group | Can deprotonate to act as an anionic, bidentate (N,S) ligand. |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with thiosemicarbazide ligands is typically straightforward, leading to products with diverse and interesting structural features. Elucidating these structures requires a combination of advanced analytical and spectroscopic techniques.

Transition metal complexes of thiosemicarbazide derivatives are generally prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The most common method involves dissolving the ligand in a solvent such as methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., chlorides, sulfates, or acetates) to it. jocpr.comanalis.com.my The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. mdpi.compnrjournal.com In some cases, a base may be added to facilitate the deprotonation of the ligand and the formation of a neutral complex. jocpr.com The resulting metal complex often precipitates from the solution upon cooling and can be collected by filtration, washed, and dried. jocpr.com The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. pnrjournal.com

Table 2: Examples of Synthetic Methods for Transition Metal-Thiosemicarbazone Complexes

| Metal Ion | Metal Salt Example | Solvent | General Conditions |

|---|---|---|---|

| Cu(II) | CuSO₄·5H₂O | Methanol | Refluxing the ligand and metal salt solution. saudijournals.com |

| Ni(II) | NiCl₂·6H₂O | Ethanol | Refluxing for several hours, sometimes with a base. mdpi.comjocpr.com |

| Co(II) | CoCl₂·6H₂O | 1,4-Dioxane | Refluxing the reaction mixture with continuous stirring. jocpr.com |

| Pd(II) | K₂[PdCl₄] | Aqueous/Organic | Reaction with the ligand can lead to cyclometalation. rsc.org |

| Zn(II) | Zn(OAc)₂·2H₂O | Ethanol | Stirring the ligand and metal salt at room or elevated temperature. |

The versatility of thiosemicarbazide derivatives as ligands gives rise to metal complexes with a wide range of coordination numbers and geometries. researchgate.net The final structure is determined by factors such as the oxidation state and size of the metal ion, the specific structure of the ligand, the metal-to-ligand ratio, and the presence of any counter-ions or solvent molecules. researchgate.net

Common coordination geometries observed for these complexes include:

Square Planar: Often seen with d⁸ metal ions like Ni(II) and Pd(II). mdpi.comnih.gov

Tetrahedral: Common for d¹⁰ metal ions like Zn(II) and Cu(I). nih.gov

Octahedral: Typically formed with metal ions like Co(II), Ni(II), and Fe(III), often with a 1:2 metal-to-ligand ratio, where the remaining coordination sites are occupied by solvent molecules or anions. nih.govsaudijournals.com

Distorted Geometries: Trigonal bipyramidal and square pyramidal geometries are also observed, particularly with Cu(II) complexes, due to the Jahn-Teller effect. pnrjournal.com

The stereochemistry of the ligand, including the potential for cis-trans isomerism around the C=N bond, also plays a role in the structure of the resulting complex. The steric bulk of substituents on the ligand can influence which isomer is more stable and how the ligand packs around the metal center, sometimes leading to unusual coordination modes. acs.orgntu.edu.tw

Table 3: Common Coordination Geometries for Metal-Thiosemicarbazone Complexes

| Metal Ion | Typical d-electron count | Common Geometries |

|---|---|---|

| Cu(II) | d⁹ | Square Planar, Square Pyramidal, Octahedral (often distorted) |

| Ni(II) | d⁸ | Square Planar, Octahedral |

| Co(II) | d⁷ | Tetrahedral, Octahedral |

| Zn(II) | d¹⁰ | Tetrahedral |

| Pd(II) | d⁸ | Square Planar |

A comprehensive characterization of newly synthesized metal complexes is essential to confirm their structure and purity. A combination of spectroscopic and analytical methods is employed for this purpose.

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which helps in determining the empirical formula of the complex. orientjchem.org

Infrared (IR) Spectroscopy: This is a powerful tool for identifying the ligand's donor sites. A shift in the stretching frequency of the C=S (thione) and C=N (azomethine) groups upon complexation confirms the involvement of the sulfur and nitrogen atoms in bonding to the metal. jocpr.comsaudijournals.com The disappearance of the N-H stretching vibration can indicate deprotonation of the ligand. researchgate.net Furthermore, the appearance of new bands at lower frequencies can be attributed to M-N and M-S vibrations. jocpr.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which is useful for deducing the coordination geometry. The spectra typically show bands corresponding to d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer (CT) bands. researchgate.netsaudijournals.com

NMR Spectroscopy (¹H and ¹³C): While primarily used to characterize the diamagnetic ligand, it is also useful for studying diamagnetic metal complexes (e.g., of Zn(II) or Pd(II)). Changes in the chemical shifts of protons and carbons near the coordination sites provide strong evidence of complex formation. orientjchem.orgacs.org

Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and the complex, thereby confirming the stoichiometry (metal-to-ligand ratio) of the complex. jocpr.comorientjchem.org

Single-Crystal X-ray Diffraction: This is the most definitive method for elucidating the solid-state structure of a metal complex. rsc.org It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the exact way the ligand binds to the metal ion. nih.govacs.org

Table 4: Analytical Techniques for Characterizing Thiosemicarbazone Complexes

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Empirical formula and purity of the complex. jocpr.com |

| FT-IR Spectroscopy | Identification of coordination sites (N and S atoms). nih.gov |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry. researchgate.net |

| NMR Spectroscopy | Structural information for diamagnetic complexes. orientjchem.org |

| Mass Spectrometry | Molecular weight and stoichiometry of the complex. jocpr.com |

| X-ray Crystallography | Definitive 3D molecular structure and bonding details. rsc.org |

Redox Behavior and Metal Oxidation State Stabilization in Thiosemicarbazide Complexes

Thiosemicarbazones, formed from the condensation of thiosemicarbazides with aldehydes or ketones, typically coordinate to metal ions as bidentate N,S-donor ligands, creating stable five-membered chelate rings. nih.govmdpi.com This coordination significantly influences the electron density distribution within the complex and, consequently, its redox potentials. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these compounds, often revealing both metal-centered and ligand-centered electron transfer processes. nih.gov

The substitution at the N4 position of the thiosemicarbazide moiety, such as the sec-butyl group in 4-sec-butyl-thiosemicarbazide, can modulate the electronic properties of the resulting metal complexes. Alkyl groups are electron-donating, which can increase the electron density on the coordinated sulfur and nitrogen atoms. This, in turn, can affect the stability of different metal oxidation states. For instance, increased electron donation from the ligand can make it easier to oxidize the metal center (a more negative oxidation potential) or harder to reduce it. The specific steric and electronic effects of the sec-butyl group will fine-tune these properties.

Thiosemicarbazone ligands are known to stabilize a variety of metal oxidation states. researchgate.net Their ability to delocalize electron density through their π-system and the presence of soft (sulfur) and hard (nitrogen) donor atoms make them versatile for coordinating with a range of transition metals. For example, they can stabilize both Cu(I) and Cu(II) states, which is crucial for their potential biological applications that may involve redox cycling. nih.gov Similarly, iron complexes with these ligands have been observed with both Fe(II) and Fe(III) oxidation states. researchgate.net In ruthenium complexes, the thiosemicarbazone ligand can engage in significant mixing of metal and ligand orbitals, leading to complex electronic structures and redox behavior. researchgate.net

The redox processes in these complexes are not always straightforward. The initial electron transfer may be centered on the metal, leading to a change in its oxidation state. However, subsequent electron transfers can involve the ligand, particularly the imine (C=N) group or the thioamide moiety. researchgate.netmdpi.com For some copper bis(thiosemicarbazone) complexes, the lowest unoccupied molecular orbital (LUMO) can be either metal-based or ligand-based, depending on the substitution pattern on the ligand, which in turn dictates whether the reduction is metal- or ligand-centered. acs.org This highlights the non-innocent character of the thiosemicarbazone ligand, where it actively participates in the redox chemistry of the complex. The stability of the reduced or oxidized species is also a key factor; for instance, some Cu(I) thiosemicarbazone complexes are stable, while others may dissociate upon reduction. acs.org

The following table summarizes representative electrochemical data for metal complexes with substituted thiosemicarbazone ligands, illustrating the influence of the metal and ligand structure on redox potentials. While specific data for this compound complexes are not detailed in the provided search results, the data for analogous compounds provide insight into the expected redox behavior.

| Complex/Ligand | Metal Center | Epa (V) | Epc (V) | Redox Couple | Comments |

| HL¹ | - | 0.59 | -0.75 | Ligand-based | Irreversible oxidation (imine) and reduction. mdpi.com |

| HL² | - | 0.58 | -0.80 | Ligand-based | Irreversible oxidation (imine) and reduction. mdpi.com |

| Ruthenium(II) complex with HL¹ | Ru(II) | - | - | Ru(II)/Ru(III) | Oxidation potential is sensitive to ligand substituents. mdpi.com |

| Ruthenium(II) complex with HL² | Ru(II) | - | - | Ru(II)/Ru(III) | Higher oxidation potential compared to the complex with HL¹. mdpi.com |

| Copper(II) bis(thiosemicarbazone) analogues | Cu(II) | - | Varies | Cu(II)/Cu(I) | Redox potential is dependent on ligand alkylation pattern. acs.orgrsc.org |

Mechanistic Insights into Biological Activities of Thiosemicarbazide Derivatives: a Focus on Molecular Interactions

Molecular Mechanisms of Antimicrobial Action

Thiosemicarbazide (B42300) derivatives exhibit a wide range of antimicrobial activities, targeting various essential cellular processes in bacteria and fungi. Their efficacy often stems from their ability to interfere with DNA replication, cell membrane integrity, and protein synthesis.

Inhibition of Bacterial Type IIA Topoisomerases (DNA Gyrase and Topoisomerase IV)

A primary mechanism of antibacterial action for many thiosemicarbazide derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. csfarmacie.cznih.govmdpi.comresearchgate.netmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents. nih.gov

Thiosemicarbazide derivatives have been shown to act as catalytic inhibitors of these enzymes. nih.gov Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, these compounds often target the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. mdpi.comnih.gov By binding to the ATP-binding pocket, they prevent the hydrolysis of ATP, a process essential for the enzymatic cycle of DNA supercoiling and decatenation. nih.govresearchgate.net This inhibition of enzymatic function disrupts DNA replication and leads to bacterial cell death. mdpi.com

Molecular docking studies have suggested that the inhibitory activity of 4-arylthiosemicarbazides is linked to their electronic structure rather than their molecular geometry. nih.gov Structure-activity relationship studies have also indicated that the geometry at the N4-terminus of the thiosemicarbazide skeleton can influence antibacterial activity. nih.gov

Table 1: Inhibitory Activity of Representative Thiosemicarbazide Derivatives against Bacterial Topoisomerases

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | S. aureus Topoisomerase IV | 14 | nih.gov |

| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | S. aureus Topoisomerase IV | 14 | mdpi.com |

| 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | S. aureus Topoisomerase IV | 90 | researchgate.net |

Note: IC50 is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Disruption of Fungal Cell Membrane Function and Protein Synthesis

The antifungal activity of thiosemicarbazide derivatives is often attributed to their ability to disrupt the fungal cell membrane and inhibit essential cellular processes like protein synthesis. mdpi.com While the precise molecular targets can vary, some studies suggest that these compounds may interfere with enzymes crucial for maintaining the integrity of the fungal cell wall and membrane. acs.orgacs.org

One potential target identified through molecular modeling is N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristate to proteins. nih.govmdpi.com This process, known as N-myristoylation, is vital for the function and localization of many proteins, including those involved in signal transduction and cell architecture. Inhibition of NMT can lead to a cascade of disruptive effects, ultimately compromising fungal viability. nih.gov Additionally, some thiosemicarbazone derivatives have been found to inhibit fungal tyrosinase, an enzyme involved in melanin (B1238610) synthesis, which can play a role in fungal pathogenesis. nih.gov

Mechanisms of Action Against Mycobacterial Species

Thiosemicarbazide derivatives have shown notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comresearchgate.netmdpi.commdpi.com The mechanism of action is believed to be multifaceted. One of the key targets is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. nih.govsemanticscholar.org Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier. Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and loss of bacterial viability. nih.govsemanticscholar.org

Furthermore, some thiosemicarbazones are considered prodrugs that require activation by mycobacterial enzymes. csfarmacie.cz For instance, thioacetazone is activated by the monooxygenase EthA, the same enzyme that activates ethionamide. csfarmacie.cz The activated form of the drug can then exert its inhibitory effects. Other proposed mechanisms include the inhibition of cyclopropanation of mycolic acids and the depletion of mycothiol, which is essential for protecting the mycobacterial cell from oxidative stress. csfarmacie.cz

Molecular Mechanisms of Anticancer Activity

In addition to their antimicrobial properties, thiosemicarbazide derivatives have emerged as a promising class of anticancer agents. Their ability to induce programmed cell death (apoptosis) and inhibit the uncontrolled growth of cancer cells is linked to several molecular mechanisms.

Induction of Apoptosis and Inhibition of Cell Proliferation

A hallmark of the anticancer activity of many thiosemicarbazide derivatives is their ability to induce apoptosis in cancer cells. mdpi.comnih.govmdpi.comnih.govnih.gov This programmed cell death is often triggered through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.commdpi.com

Studies have shown that these compounds can lead to an increase in the expression of pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2. nih.gov This shift in the balance of apoptotic regulators disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. nih.gov Some derivatives have been shown to induce apoptosis by targeting specific signaling pathways, such as the JNK signaling pathway. nih.gov Furthermore, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest, often at the S phase or G2/M phase, thereby preventing cancer cells from dividing and multiplying. nih.govmdpi.com

Table 2: Cytotoxic Activity of Representative Thiosemicarbazide Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide | MCF-7 (Breast Cancer) | Not specified, but reduced viability to ~15% | nih.gov |

| 8-fluoro thiochromanone thiosemicarbazone | MCF-7 (Breast Cancer) | 0.42 | nih.gov |

| 1-(2,4-dichlorophenoxy)acetyl-4-(2-fluorophenyl) thiosemicarbazide | G-361 (Melanoma) | Logkw between 4.14 and 4.78 for optimal activity | nih.gov |

Note: IC50 is the concentration of the compound required to inhibit the growth of 50% of the cells.

Interactions with Cellular Targets and DNA Intercalating Properties

The anticancer effects of thiosemicarbazide derivatives are also linked to their interactions with various cellular targets, including DNA and essential enzymes. nih.govmdpi.com Some thiosemicarbazide derivatives have been shown to possess DNA intercalating properties, meaning they can insert themselves between the base pairs of the DNA double helix. nih.govnih.govresearchgate.net This intercalation can distort the DNA structure, interfering with DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis. nih.gov Spectroscopic studies have confirmed the potential for these compounds to bind to DNA. nih.gov

Beyond direct DNA interaction, thiosemicarbazide derivatives can also inhibit enzymes that are critical for cancer cell survival and proliferation. One such target is topoisomerase II, an enzyme that, similar to its bacterial counterparts, is essential for managing DNA topology during cell division. mdpi.com By inhibiting topoisomerase II, these compounds can introduce DNA strand breaks, triggering a DNA damage response that can lead to apoptosis. mdpi.com Other potential cellular targets include ribonucleotide reductase, an enzyme crucial for DNA synthesis. mdpi.com

Enzyme Inhibition Studies Beyond Antimicrobial and Anticancer Contexts

Thiosemicarbazide derivatives have demonstrated notable inhibitory effects on several key enzymes that are not directly related to antimicrobial or anticancer activities. Their unique structural features allow for diverse molecular interactions, leading to the modulation of important biological pathways.

Alpha-Amylase and Alpha-Glucosidase Inhibition: A key therapeutic strategy for managing diabetes mellitus is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like alpha-amylase and alpha-glucosidase. nih.gov Alpha-amylase is responsible for breaking down long-chain carbohydrates, while alpha-glucosidase hydrolyzes starch and disaccharides into glucose. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption.

Several studies have highlighted the potential of thiosemicarbazone derivatives as effective inhibitors of both enzymes. nih.govconsensus.app For instance, a series of benzimidazole-bearing thiosemicarbazones showed excellent inhibitory potential against both α-glucosidase and α-amylase, with some derivatives exhibiting significantly greater potency than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) analyses indicate that the inhibitory activity is highly dependent on the nature and position of substituents on the phenyl rings of the molecule. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the active sites of the enzymes, interfering with their catalytic function. nih.govresearchgate.net

| Compound Derivative | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole-thiosemicarbazone 19 | 1.20 ± 0.20 | 1.30 ± 0.20 | nih.gov |

| Benzimidazole-thiosemicarbazone 20 | 1.10 ± 0.01 | 1.60 ± 0.20 | nih.gov |

| Thiosemicarbazone 6i | - | 7.15 ± 0.12 | researchgate.net |

| Thiosemicarbazone 6m | 7.82 ± 0.14 | - | researchgate.net |

| Acarbose (Standard) | 11.12 ± 0.15 | 11.29 ± 0.07 | nih.gov |

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibition is a major focus in the development of agents for treating hyperpigmentation and preventing enzymatic browning in foods. nih.govnih.gov Thiosemicarbazones have emerged as one of the most potent classes of synthetic tyrosinase inhibitors. nih.govrsc.org

The inhibitory mechanism is largely attributed to the thiosemicarbazide moiety. nih.gov Specifically, the sulfur atom of the thiocarbonyl group can chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic function. nih.govmdpi.com Structure-activity relationship studies have shown that substitutions on the phenyl ring significantly influence inhibitory potency. For example, 4-substituted benzaldehyde (B42025) thiosemicarbazones are generally favorable for tyrosinase inhibition. nih.gov Kinetic studies have revealed that these compounds can act as reversible, mixed-type inhibitors. nih.gov

| Compound Derivative | Tyrosinase IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Hydroxybenzaldehyde thiosemicarbazone (monophenolase) | 0.76 | nih.gov |

| 4-Hydroxybenzaldehyde thiosemicarbazone (diphenolase) | 3.80 | nih.gov |

| 4-Methoxybenzaldehyde thiosemicarbazone (diphenolase) | 2.62 | nih.gov |

| 2-Chlorobenzaldehyde thiosemicarbazone (diphenolase) | 1.22 | nih.gov |

| 4-Chlorobenzaldehyde thiosemicarbazone (diphenolase) | 1.82 | nih.gov |

| Kojic Acid (Standard) | Comparable to test compounds | mdpi.com |

Monoamine Oxidase B (MAO-B) Inhibition: Monoamine oxidase B (MAO-B) inhibitors are crucial in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govmdpi.com Research has identified various thiosemicarbazone derivatives as potent and selective MAO-B inhibitors. nih.govtandfonline.com For example, a series of new benzofuran/benzothiophene and thiosemicarbazone hybrid compounds were synthesized and screened for their activity against both MAO-A and MAO-B. nih.govmdpi.com The results indicated that all the synthesized compounds were selective for the MAO-B enzyme. mdpi.com Certain derivatives with a methoxyethyl substituent were found to be particularly effective, with IC₅₀ values in the nanomolar range. nih.gov Kinetic analyses have shown these compounds to be reversible and non-competitive inhibitors. nih.gov Their small molecular size is also advantageous, as it may allow them to cross the blood-brain barrier to reach their target in the central nervous system. tandfonline.com

| Compound Derivative | MAO-B IC₅₀ (µM) | Reference |

|---|---|---|

| Benzofuran-thiosemicarbazone hybrid (2b) | 0.042 ± 0.002 | nih.gov |

| Benzothiophene-thiosemicarbazone hybrid (2h) | 0.056 ± 0.002 | nih.gov |

| Compound 3k | Remarkable Effect | nih.gov |

| Compound 3l | Remarkable Effect | nih.gov |

| Compound 3m | Remarkable Effect | nih.gov |

| Selegiline (Standard) | - | mdpi.com |

Antioxidant Activities and Associated Molecular Pathways

Thiosemicarbazide and thiosemicarbazone derivatives are recognized for their antioxidant properties, which are crucial for counteracting the oxidative stress implicated in numerous diseases. mdpi.comnih.gov Their ability to neutralize free radicals is a key aspect of their biological activity. mdpi.commdpi.com

The antioxidant mechanism of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govjcsp.org.pk The core structure, containing both sulfur and nitrogen atoms, plays a vital role in this activity. mdpi.com These atoms can participate in charge delocalization and stabilize radical species, effectively neutralizing them. mdpi.com The presence of hydroxyl groups on phenolic structures within the molecule further enhances antioxidant capacity by allowing the compounds to readily donate hydrogen atoms to scavenge free radicals. mdpi.com

Studies on various derivatives have demonstrated significant radical scavenging activity, in some cases surpassing that of standard antioxidants like Trolox. mdpi.commdpi.com For example, camphene-based thiosemicarbazones exhibited good abilities for scavenging free radicals in a dose-dependent manner. nih.gov Similarly, other research has shown that certain thiosemicarbazones possess good antioxidant activity against DPPH radicals and can influence the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov The structure-activity relationship is critical, with different substituents on the aromatic rings modulating the antioxidant potential. researchgate.net

| Compound Derivative | DPPH Scavenging IC₅₀ (µM) | Reference |

|---|---|---|

| Bis(thiosemicarbazone) 3 | 3.81 ± 0.01 | researchgate.net |

| Isatin-thiosemicarbazone 1 | 66.178 ± 0.11 | mdpi.com |

| Isatin-thiosemicarbazone 2 | 79.927 ± 0.13 | mdpi.com |

| Ascorbic Acid (Standard) | Lower than test compounds | researchgate.net |

| Trolox (Standard) | - | mdpi.comnih.gov |

Computational Chemistry and Theoretical Investigations of 4 Sec Butyl Thiosemicarbazide and Analogues

Computational Approaches to Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational tools in medicinal chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. nih.govnih.gov For thiosemicarbazide (B42300) derivatives, QSAR models have been instrumental in elucidating the structural requirements for various biological activities, including antimicrobial and antitubercular effects. nih.govnih.gov These models typically use a range of molecular descriptors to quantify aspects of a molecule's structure, such as electronic, steric, and hydrophobic characteristics.

In a typical QSAR study involving thiosemicarbazide analogues, various molecular descriptors are calculated for a series of related compounds. These descriptors can include, but are not limited to, molecular weight (MW), molar refractivity (MR), logP (lipophilicity), and various topological and quantum-chemical parameters. nih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that predicts the biological activity.

For instance, a hypothetical QSAR model for a series of 4-alkyl-thiosemicarbazide analogues might reveal that antitubercular activity is positively correlated with the van der Waals volume of the alkyl substituent and negatively correlated with its electronegativity. nih.gov Such a model would suggest that larger, less electronegative substituents at the N4 position could enhance the biological activity. The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated R² (Q²), which measures the model's predictive ability. nih.gov

Below is an illustrative table of descriptors that would be typically used in a QSAR/QSPR study of 4-sec-butyl-thiosemicarbazide and its analogues.

| Descriptor | Description | Typical Value Range for Analogues |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 130 - 250 g/mol |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 1.0 - 3.5 |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | 40 - 70 cm³/mol |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | 80 - 120 Ų |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 3 - 4 |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N, O, S) with lone pairs. | 2 - 3 |

These descriptors would then be used to generate a mathematical equation to predict a specific biological activity or property.

In Silico Prediction of Molecular Interactions and Pharmacokinetic Relevant Parameters (e.g., Lipophilicity, Plasma Protein Binding)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, thereby reducing the time and cost associated with experimental studies. scielo.brnih.gov For this compound and its analogues, various pharmacokinetic parameters can be computationally estimated to assess their drug-likeness.

Lipophilicity , commonly expressed as logP, is a critical parameter that influences a drug's absorption and distribution. nih.govmdpi.com Various computational models are available to predict logP values, and for thiosemicarbazide derivatives, these predictions are often correlated with experimental data obtained through methods like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

Plasma Protein Binding (PPB) is another crucial pharmacokinetic parameter that affects the distribution and availability of a drug at its target site. nih.govbiorxiv.org Drugs that are highly bound to plasma proteins, such as human serum albumin (HSA), have a lower concentration of the free, active form in circulation. nih.govresearchgate.net Computational models can predict the extent of PPB based on the molecule's structural features. biorxiv.org

The following table presents a hypothetical in silico ADMET profile for this compound, generated using predictive software.

| Parameter | Predicted Value | Significance |

| Lipophilicity (logP) | 2.15 | Indicates good oral absorption and membrane permeability. |

| Aqueous Solubility (logS) | -2.5 | Suggests moderate solubility in water. |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP450 2D6 Inhibitor | No | Low probability of inhibiting this key metabolic enzyme. |

| Human Serum Albumin Binding | -0.5 (logK_HSA) | Indicates moderate binding to human serum albumin. |

| Lipinski's Rule of Five | 0 violations | Complies with the criteria for drug-likeness. |

These in silico predictions provide a preliminary assessment of the pharmacokinetic profile of this compound, guiding further experimental validation.

Studies on Tautomeric Forms and Conformational Flexibility

Thiosemicarbazides and their derivatives can exist in different tautomeric forms due to the migration of protons. scirp.orgscispace.com The most common tautomerism observed is the thione-thiol equilibrium, where the molecule can exist in the thione form (C=S) or the thiol form (C-SH). mdpi.com The relative stability of these tautomers can be investigated using quantum-chemical calculations, which provide insights into their electronic structure and energy. scirp.org For most thiosemicarbazones, the thione form is generally found to be the most stable. scirp.org

The conformational flexibility of this compound is another important aspect that can be studied computationally. The rotation around single bonds allows the molecule to adopt various conformations, and the relative energies of these conformers determine the most stable three-dimensional structure. researchgate.netmdpi.com The sec-butyl group, in particular, introduces several rotatable bonds, leading to a complex conformational landscape.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to determine the geometries and relative energies of different tautomers and conformers. scirp.org The results of these calculations can help in understanding the molecule's reactivity and its interactions with biological targets.

The table below illustrates the calculated relative energies for the primary tautomeric forms of a generic 4-alkyl-thiosemicarbazide.

| Tautomeric Form | Structure | Relative Energy (kcal/mol) |

| Thione | R-NH-C(=S)-NH-NH₂ | 0.0 (Reference) |

| Thiol (Imino) | R-N=C(SH)-NH-NH₂ | +5.7 |

| Thiol (Hydrazino) | R-NH-C(SH)=N-NH₂ | +8.2 |

These theoretical calculations suggest that the thione tautomer is the most stable form, which is consistent with experimental observations for similar compounds. scispace.com

Future Directions and Emerging Research Avenues for 4 Sec Butyl Thiosemicarbazide Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The synthetic foundation for thiosemicarbazides typically involves the reaction of hydrazides with isothiocyanates or the condensation of thiosemicarbazide (B42300) with aldehydes and ketones. mdpi.comdergipark.org.trresearchgate.net Future research is focused on expanding the structural diversity of molecules like 4-sec-butyl-thiosemicarbazide by innovating upon these established methods.

Key strategies for enhancing molecular diversity include:

Scaffold Hybridization: Incorporating the thiosemicarbazide moiety into various heterocyclic systems is a promising approach. researchgate.net For instance, new derivatives have been created by linking thiosemicarbazides to scaffolds such as quinoline, piperidine, and benzimidazole to generate compounds with novel properties. mdpi.commdpi.comacs.org

Multi-component Reactions: Developing one-pot synthesis protocols can streamline the creation of complex thiosemicarbazide derivatives, improving efficiency and allowing for a broader range of substituents to be introduced.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, increase yields, and promote the synthesis of compounds that are difficult to obtain through conventional heating methods.

Solid-Phase Synthesis: Adapting synthetic routes to solid-phase methodologies would facilitate the creation of large libraries of thiosemicarbazide analogues for high-throughput screening of biological activities.

These advanced synthetic methods are crucial for generating a wide spectrum of derivatives, enabling a more thorough exploration of structure-activity relationships (SAR). researchgate.net

Design of Advanced Coordination Compounds with Specific Biological or Catalytic Functions

Thiosemicarbazides and their corresponding thiosemicarbazones are excellent chelating ligands for a variety of transition metals, including copper (Cu), nickel (Ni), palladium (Pd), cobalt (Co), and zinc (Zn). nih.govmdpi.comresearchgate.net The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. researchgate.net Future work in this area is geared towards the rational design of coordination compounds with tailored functions.

Biological Functions: Metal complexes of thiosemicarbazone derivatives have shown significant potential as therapeutic agents. nih.gov Research is increasingly focused on:

Anticancer Agents: Many thiosemicarbazone metal complexes display potent anticancer activity, with mechanisms often involving the inhibition of ribonucleotide reductase or the induction of oxidative stress through the generation of reactive oxygen species (ROS). meddocsonline.orgnih.govnih.gov The design of complexes targeting specific cancer cell lines, such as lung and cervical cancer, is a major area of interest. nih.govnih.gov

Antimicrobial Agents: The coordination of thiosemicarbazides to metal ions can enhance their antibacterial and antifungal properties. nih.gov Molecular docking studies suggest these compounds may act by inhibiting key bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govmdpi.com

Catalytic Functions: Beyond their biological roles, metal complexes of thiosemicarbazones are emerging as effective catalysts in organic synthesis. mdpi.com They have been successfully applied in phosphane-free cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for carbon-carbon bond formation. mdpi.com The design of new complexes aims to improve catalytic efficiency, stability, and selectivity under milder reaction conditions.

| Metal Ion | Coordination Compound Type | Reported Function | Reference |

|---|---|---|---|

| Copper (Cu) | Complexes with thiosemicarbazone derivatives | Anticancer, Antibacterial, Antifungal | meddocsonline.orgnih.govnih.gov |

| Nickel (Ni) | Complexes with 2-hydroxyaryl thiosemicarbazone ligands | Catalyst for Heck reaction | mdpi.com |

| Palladium (Pd) | Complexes with pyrazolylthiourea | Anticancer (DNA binding and cleavage) | nih.gov |

| Cobalt (Co) | Complexes with N,S-donor thiosemicarbazone ligands | Electrocatalyst for hydrazine (B178648) oxidation | nih.gov |

| Bismuth (Bi) | Complexes with quinoline-containing thiosemicarbazones | Anticancer (A549 lung cancer cell line) | nih.gov |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For thiosemicarbazide chemistry, this integrated approach allows for the rational design of new molecules with predictable properties, saving time and resources. scispace.commdpi.com

Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the fundamental properties of thiosemicarbazide derivatives. acs.orgacs.org These calculations can predict stable molecular geometries, investigate tautomeric forms, and analyze electronic properties (e.g., HOMO-LUMO energy gaps), which are crucial for understanding reactivity and potential biological interactions. scispace.comacs.orgdntb.gov.ua

Molecular Docking: This computational technique simulates the interaction between a ligand (such as a thiosemicarbazide derivative) and a biological target (e.g., an enzyme or DNA). nih.gov It helps to predict the binding affinity and mode of interaction, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: By combining the synthesis of a library of analogues with computational predictions and experimental bioactivity data, researchers can build robust SAR models. These models help identify the key structural features responsible for a desired biological or catalytic effect. researchgate.net

Experimental techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography remain indispensable for validating the structures and properties predicted by computational models. scispace.comacs.org

Development of Thiosemicarbazide-Based Probes for Molecular Imaging and Diagnostics

The strong metal-chelating ability of thiosemicarbazones makes them ideal scaffolds for the development of probes for molecular imaging and diagnostics. mdpi.comnih.gov This is a rapidly growing field with significant potential for clinical applications.

Radiopharmaceutical Imaging: Bis(thiosemicarbazone) ligands can form stable complexes with metallic radionuclides, such as copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) or technetium-99m (⁹⁹ᵐTc) for Single Photon Emission Computed Tomography (SPECT). digitellinc.com These radiolabeled complexes can be designed to target specific biological processes or tissues, enabling non-invasive imaging of disease states.

Fluorescence Imaging: For cellular-level imaging, the thiosemicarbazone scaffold can be conjugated with fluorescent dyes like Boron-dipyrromethene (BODIPY). digitellinc.com These fluorescently labeled complexes provide detailed information about the subcellular distribution and behavior of the compounds, helping to elucidate their mechanisms of action. digitellinc.com

Multimodal Probes: An emerging strategy involves creating probes that combine both a radionuclide and a fluorescent tag on the same thiosemicarbazone-based molecule. Such multimodal probes would allow for imaging across different scales, from whole-body (PET/SPECT) to cellular (fluorescence microscopy). digitellinc.com

Ion Sensing: The specific and selective coordination properties of thiosemicarbazides can be harnessed to create chemosensors for detecting specific metal ions in biological or environmental samples. dergipark.org.trresearchgate.net For example, a phenothiazine-thiosemicarbazide probe was developed for the optical detection of mercury (Hg²⁺) and copper (Cu²⁺) ions. researchgate.net

The continued development of these probes holds promise for advancing early disease detection, monitoring therapeutic response, and deepening the understanding of complex biological systems.

Q & A

Basic Research Question

- Synthesis Protocol : A common method involves reacting sec-butyl isothiocyanate with hydrazine hydrate in ethanol under reflux (60–70°C for 4–6 hours). Post-reaction, the product is precipitated by cooling and purified via recrystallization using ethanol/water mixtures.

- Characterization : Confirm purity using thin-layer chromatography (TLC). Structural validation requires ¹H/¹³C NMR (e.g., thioamide proton at δ 9.5–10.5 ppm), FT-IR (N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹), and mass spectrometry (m/z corresponding to molecular ion [M+H]⁺). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Which spectroscopic and computational techniques are critical for analyzing the adsorption behavior of this compound on mild steel surfaces?

Intermediate Research Question

- Experimental Techniques :

- Gravimetric Analysis : Measure weight loss in corrosive media (e.g., 1M HCl) at varying inhibitor concentrations (50–500 ppm) and temperatures (25–60°C) to calculate inhibition efficiency (%IE) .

- Electrochemical Methods : Potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance.

- Computational Tools :

- Density Functional Theory (DFT) : Calculate HOMO (electron-donating ability) and LUMO (electron-accepting capacity) energies. High HOMO energy (-5.2 eV to -4.8 eV) correlates with strong adsorption.

- Molecular Dynamics Simulations : Model inhibitor-metal interactions using Fe(110) surface to identify active adsorption sites (e.g., sulfur, nitrogen atoms) .

How can contradictions in reported adsorption mechanisms (e.g., Langmuir vs. Temkin isotherms) for thiosemicarbazide derivatives be resolved?

Advanced Research Question

- Data Reconciliation :

- Perform multi-isotherm fitting (Langmuir, Freundlich, Temkin) and validate using adjusted R² values and chi-square (χ²) tests.

- Cross-validate with AFM or SEM-EDS to confirm monolayer vs. multilayer adsorption.

- Example: A Langmuir model (R² > 0.99) with ΔG°ads values between -20 kJ/mol (physisorption) and -40 kJ/mol (chemisorption) indicates mixed adsorption modes .

What methodological strategies ensure reproducibility in corrosion inhibition studies involving this compound?

Q. Methodological Focus

- Standardization :

- Use freshly prepared acidic solutions (e.g., 1M HCl) to avoid oxide layer formation.

- Control temperature (±0.5°C) and agitation speed (100–200 rpm) during immersion tests.

- Triplicate experiments with statistical error bars (e.g., ±2% standard deviation).

- Surface Preparation : Abrade mild steel coupons to 600–1200 grit, degrease with acetone, and dry in desiccators before testing .

How do steric and electronic effects of the sec-butyl group influence the inhibition efficiency of this compound compared to analogs?

Advanced Research Question

- Steric Effects : The bulky sec-butyl group may hinder dense packing on metal surfaces, reducing coverage efficiency. Compare with linear alkyl analogs (e.g., methyl, ethyl) via contact angle measurements to assess hydrophobicity.

- Electronic Effects : Electron-donating substituents enhance adsorption. Use Fukui indices (DFT) to quantify nucleophilic (f⁻) and electrophilic (f⁺) sites. Higher f⁻ values at sulfur/nitrogen atoms improve coordination with Fe d-orbitals .

What statistical approaches are recommended for quantifying uncertainties in inhibition efficiency measurements?

Q. Data Analysis Focus

- Error Propagation : Calculate combined uncertainty using partial derivatives for variables like concentration (±0.01 M) and temperature (±0.1°C).

- Confidence Intervals : Apply t-distribution (95% CI) for small sample sizes (n=3–5).

- Software Tools : Use OriginLab or Python’s SciPy for regression analysis and Monte Carlo simulations to model uncertainty distributions .

How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Q. Process Optimization Focus

- Reaction Parameters :

- Molar Ratio : A 1:1.2 ratio of sec-butyl isothiocyanate to hydrazine hydrate reduces unreacted starting material.

- Solvent Selection : Ethanol >90% purity minimizes side reactions (e.g., thiosemicarbazide oxidation).

- Byproduct Mitigation : Monitor reaction progress via HPLC and quench with ice-cold water to precipitate target compound selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.